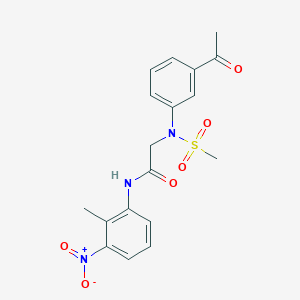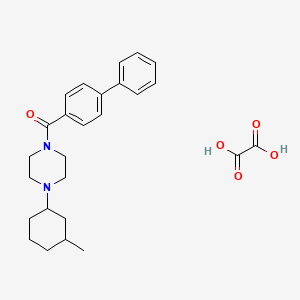![molecular formula C15H14BrClO3 B5158644 2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5158644.png)
2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene, also known as BCEE, is a chemical compound that has been widely used in scientific research. BCEE is a member of the aryl ether family of compounds, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene is not fully understood, but it is thought to involve the interaction of the compound with cellular membranes and proteins. 2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene has been shown to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene has been shown to have a range of biochemical and physiological effects, including the regulation of gene expression, the modulation of cellular signaling pathways, and the induction of apoptosis (programmed cell death) in cancer cells. 2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene in lab experiments is its versatility. 2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene can be used in a wide range of applications, from imaging cellular membranes to studying protein-ligand interactions. However, one limitation of using 2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene is its potential toxicity. Like many chemical compounds, 2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene can be toxic if not handled properly, and care must be taken to ensure that it is used safely in lab experiments.
Future Directions
There are many future directions for research on 2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene. One area of interest is the development of new drugs based on the structure of 2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene. Researchers are also exploring the use of 2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene in the development of new imaging techniques for studying cellular membranes and proteins. Another area of interest is the study of the role of 2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene in the regulation of glucose and lipid metabolism, which may have implications for the treatment of diabetes and other metabolic disorders.
Conclusion
In conclusion, 2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene is a versatile and widely used chemical compound that has many potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an important tool for researchers in a variety of fields. With continued research, 2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene may prove to be a valuable tool for the development of new drugs and imaging techniques, and may have important implications for the treatment of a range of diseases and disorders.
Synthesis Methods
2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene can be synthesized using a variety of methods, including the Williamson ether synthesis, Suzuki coupling, and Heck reaction. The most common method for synthesizing 2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene is the Williamson ether synthesis, which involves the reaction of 2-bromo-4-chlorophenol with 2-(3-methoxyphenoxy)ethanol in the presence of a base such as potassium carbonate.
Scientific Research Applications
2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene has been used in a wide range of scientific research applications, including as a fluorescent probe for imaging cellular membranes, as a ligand for studying protein-ligand interactions, and as a substrate for enzyme-catalyzed reactions. 2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene has also been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
properties
IUPAC Name |
2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClO3/c1-18-12-3-2-4-13(10-12)19-7-8-20-15-6-5-11(17)9-14(15)16/h2-6,9-10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESLPFWLJBDYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5158564.png)
![ethyl 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5158573.png)
![1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5158574.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B5158576.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5158578.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,N',N'-trimethylsuccinamide](/img/structure/B5158583.png)

![7-tert-butyl-3-(2-methyl-2-propen-1-yl)-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158603.png)
![methyl 4-[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]-4-oxobutanoate](/img/structure/B5158604.png)


![N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5158649.png)
![1-(4-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5158651.png)